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molecular formula C11H14O B1347298 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol CAS No. 6947-15-5

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

Cat. No. B1347298
M. Wt: 162.23 g/mol
InChI Key: WWPWWAHQDTYCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04625034

Procedure details

To a solution of 5.0 g (0.028 mol) 1,2,3,4-tetrahydro-2-naphthoic acid in 30 ml of dry tetrahydrofuran, 1.1 g (0.029 mol) lithium aluminum hydride was added over a period of one half hour. After the addition was completed, the mixture was stirred at room temperature for a period of 2 hours. It was then cooled on ice, and was carefully decomposed with a minimum amount of saturated Na2SO4 solution. The reaction mixture was filtered and washed with ether. The organic layer was combined and extracted with water. Concentration of the dried organic layer yielded 4.4 g of crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11](O)=[O:12].[H-].[Al+3].[Li+].[H-].[H-].[H-].[O-]S([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[OH:12][CH2:11][CH:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a period of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled on ice
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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